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Compound of Interest

Compound Name: (+)-Diasyringaresinol

Cat. No.: B12376391

(+)-Diasyringaresinol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol is a naturally occurring lignan found in various plant species. As a
member of the furofuran class of lignans, it has garnered significant interest within the scientific
community due to its diverse and promising pharmacological activities. This technical guide
provides an in-depth overview of the physical and chemical properties of (+)-
Diasyringaresinol, detailed experimental protocols for its study, and an exploration of its
known biological activities and underlying signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (+)-Diasyringaresinol are
summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of (+)-
Diasyringaresinol
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Property Value Source(s)
4-[(3S,3aR,6S,6aR)-6-(4-
hydroxy-3,5-

IUPAC Name dimethoxyphenyl)-1,3,3a,4,6,6 [1]
a-hexahydrofuro[3,4-c]furan-3-
yl]-2,6-dimethoxyphenol
+)-Syringaresinol, (+)-

Synonyms (_)_ Y -g *) [1][2]
Lirioresinol B

CAS Number 551-29-1 [31[4]

Molecular Formula C22H260s [3114]

Molecular Weight 418.44 g/mol [3][4]

Appearance Solid [5]

pKa (Strongest Acidic) 9.55 + 0.40 (Predicted) [3]

ble 2: Physical ies of (+)-Diasyri inol

Property Value Conditions/Notes Source(s)
Melting Point 185-186 °C Solvent: ethanol [3]
Boiling Point 594.7 £ 50.0 °C Predicted [3]
Density 1.282 + 0.06 g/cm3 Predicted [3]

Optical Rotation

Dextrorotatory (+)

Rotates plane-

polarized light to the

right (clockwise). The

is dependent on

specific rotation value [6]

concentration and

solvent.

Table 3: Solub

ility of (+)-Diasyringaresinol
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Solvent Solubility Source(s)
Water Practically insoluble [21[7]
Petroleum Ether Practically insoluble [7]
Ethanol Slightly soluble [7]
Methanol Slightly soluble [7]
Acetone Slightly soluble [7]
Benzene Slightly soluble [7]
Chloroform Slightly soluble [7]
Ethyl Acetate Slightly soluble [7]
Acetic Acid Slightly soluble [7]
Dimethylformamide (DMF) Soluble [7]

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and evaluation
of the biological activity of (+)-Diasyringaresinol.

Isolation and Purification

The following is a general protocol for the isolation and purification of (+)-Diasyringaresinol
from plant material, which can be adapted based on the specific plant source.

Objective: To isolate and purify (+)-Diasyringaresinol from a plant source.
Materials:

o Dried and powdered plant material

e Dichloromethane (CH2Cl2)

e Methanol (CHsOH)
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o Ethyl acetate (EtOAC)

e Hexane

« Silica gel for column chromatography
o Ethanol (for crystallization)

e Rotary evaporator

o Chromatography columns

o Standard laboratory glassware
Procedure:

o Extraction:

o Macerate the powdered plant material with a 1.1 mixture of dichloromethane and methanol
at room temperature for 48-72 hours.

o Filter the extract and concentrate under reduced pressure using a rotary evaporator to
obtain a crude extract.[3]

o Fractionation:
o Subiject the crude extract to silica gel column chromatography.

o Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc
in hexane and gradually increasing the polarity).[8]

o Collect fractions and monitor by thin-layer chromatography (TLC).
 Purification:
o Combine fractions containing the compound of interest (as indicated by TLC).

o Subject the combined fractions to further silica gel column chromatography using a more
refined gradient of ethyl acetate in hexane.[8]
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o The fraction containing (+)-Diasyringaresinol is often eluted with a mixture such as 40-
60% ethyl acetate in hexane.[8]

o Crystallization:

[¢]

Dissolve the purified fraction in a minimal amount of hot ethanol.

[e]

Allow the solution to cool slowly to induce crystallization.

o

Collect the crystals by filtration and wash with cold ethanol.

[¢]

Dry the crystals to obtain pure (+)-Diasyringaresinol.[8]
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Figure 1: General workflow for the isolation and purification of (+)-Diasyringaresinol.

Structural Characterization

The structure of the isolated (+)-Diasyringaresinol can be confirmed using a combination of
spectroscopic techniques.

Objective: To elucidate and confirm the chemical structure of (+)-Diasyringaresinol.
Methods:
e Mass Spectrometry (MS):

o Technique: Electrospray lonization (ESI-MS) is commonly used.

o Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.qg.,
methanol) and introduce it into the mass spectrometer.

o Expected Result: The mass spectrum will show a molecular ion peak [M+H]* or [M+Na]*
corresponding to the molecular weight of (+)-Diasyringaresinol (418.44 g/mol ).[5]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

(¢]

Techniques: 'H NMR, 3C NMR, COSY, HSQC, and HMBC experiments are performed.

o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) are
common solvents.

o Procedure: Dissolve the sample in the chosen NMR solvent and acquire the spectra on a
high-field NMR spectrometer.

o Data Interpretation:

» 1H NMR: Will show signals corresponding to aromatic protons, methoxy groups, and
protons of the furofuran ring system.[9]

» 13C NMR: Will reveal the number of distinct carbon environments, including those of the
aromatic rings, methoxy groups, and the lignan core.[10]

= 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the
connectivity between protons and carbons, confirming the overall structure and
stereochemistry of the molecule.[9]

« Infrared (IR) Spectroscopy:
o Technique: Fourier Transform Infrared (FTIR) spectroscopy.
o Procedure: The sample can be analyzed as a KBr pellet or in a suitable solvent.

o Expected Result: The IR spectrum will show characteristic absorption bands for hydroxy! (-
OH), aromatic (C=C), and ether (C-O) functional groups present in the molecule.[8]

Biological Activities and Signaling Pathways

(+)-Diasyringaresinol has been reported to exhibit a range of biological activities, including
anti-inflammatory, anticancer, antifungal, and antimalarial effects.

Anti-inflammatory Activity
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(+)-Diasyringaresinol has demonstrated significant anti-inflammatory properties. A key
experimental model to evaluate this activity is the lipopolysaccharide (LPS)-induced
inflammation in macrophage cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the anti-inflammatory effect of (+)-Diasyringaresinol by measuring its
ability to inhibit LPS-induced NO production.

Materials:

 RAW 264.7 macrophage cell line

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

o Lipopolysaccharide (LPS) from E. coli
o (+)-Diasyringaresinol

o Griess Reagent

o 96-well plates

e Cell culture incubator (37°C, 5% CO2)
e Microplate reader

Procedure:

e Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin in a humidified incubator.

o Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow
them to adhere overnight.
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e Treatment:
o Pre-treat the cells with various concentrations of (+)-Diasyringaresinol for 1-2 hours.
o Induce inflammation by adding LPS (1 pug/mL) to the wells (except for the control group).
o Incubate the plates for 24 hours.
e NO Measurement (Griess Assay):
o After incubation, collect the cell culture supernatant.

o Mix an equal volume of the supernatant with Griess reagent and incubate at room
temperature for 10-15 minutes.

o Measure the absorbance at 540 nm using a microplate reader.

o The amount of nitrite, a stable product of NO, is determined using a standard curve of
sodium nitrite.

o Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that
the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathways:

The anti-inflammatory effects of (+)-Diasyringaresinol are primarily mediated through the
inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and
MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][11]

o NF-kB Pathway: In response to LPS, the IKK complex is activated, leading to the
phosphorylation and subsequent degradation of IkBa. This allows the NF-kB p65/p50 dimer
to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes
such as iINOS, COX-2, TNF-a, and IL-6. (+)-Diasyringaresinol has been shown to inhibit the
phosphorylation of IkBa, thereby preventing NF-kB nuclear translocation and the expression
of these inflammatory mediators.[1][3][12]
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Figure 2: Anti-inflammatory mechanism of (+)-Diasyringaresinol via inhibition of the NF-kB
signaling pathway.

 MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS
and contribute to the inflammatory response, often by regulating NF-kB activation. (+)-
Diasyringaresinol has been observed to suppress the phosphorylation of JINK and p38
MAPKSs, further contributing to its anti-inflammatory effects.[3]
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Figure 3: (+)-Diasyringaresinol inhibits the MAPK signaling pathway.
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Anticancer Activity

(-)-Syringaresinol, the enantiomer of (+)-Diasyringaresinol, has been shown to inhibit the
proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest
and apoptosis.[13] The apoptotic pathway is a key mechanism for its anticancer effects.

Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis by syringaresinol in leukemia cells involves the intrinsic
(mitochondrial) pathway. This is characterized by changes in the ratio of pro-apoptotic (Bax)
and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of
cytochrome c, and the activation of a caspase cascade.[13][14]
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Figure 4: Apoptotic pathway induced by syringaresinol in leukemia cells.

Antifungal Activity
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While (+)-Diasyringaresinol has been reported to have antifungal activity, the specific
molecular mechanism and signaling pathways are not yet fully elucidated for this particular
compound. However, a common mechanism for antifungal agents is the inhibition of ergosterol
biosynthesis, a critical component of the fungal cell membrane.[4][15] Further research is
needed to determine if (+)-Diasyringaresinol acts through this or other pathways.

Antimalarial Activity

Similar to its antifungal activity, the precise antimalarial mechanism of (+)-Diasyringaresinol is
not well-defined. A key target for many antimalarial drugs is the heme detoxification pathway in
the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic
heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to parasite
death.[2][5][6][16] Whether (+)-Diasyringaresinol interferes with this pathway requires further
investigation.

Conclusion

(+)-Diasyringaresinol is a promising natural compound with a range of biological activities that
warrant further investigation for potential therapeutic applications. This technical guide has
provided a comprehensive overview of its physical and chemical properties, detailed
experimental protocols for its study, and an analysis of its known mechanisms of action,
particularly its anti-inflammatory and pro-apoptotic effects. Future research should focus on
elucidating the specific signaling pathways involved in its antifungal and antimalarial activities,
as well as on preclinical and clinical studies to evaluate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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